Halogen-Dependent 5-Lipoxygenase (5-LO) Inhibition Potency: 4-Br vs. 4-Cl and 4-F Analogs
In a comparative structure-activity relationship (SAR) study, the 4-bromo-substituted compound 5d (which shares the core structure of the target compound) demonstrated superior potency for 5-LO inhibition compared to its 4-chloro, 4-fluoro, and unsubstituted analogs. This provides a direct, quantitative rationale for selecting the brominated variant over other halogenated derivatives [1].
| Evidence Dimension | 5-Lipoxygenase (5-LO) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 9.8 ± 0.6 µM (for compound 5d, the 4-Br analog) |
| Comparator Or Baseline | 5c (4-Cl): 10.7 ± 0.9 µM; 5b (4-F): 12.4 ± 3.1 µM; 5a (H): 23.0 ± 5.6 µM |
| Quantified Difference | 5d is 1.09-fold more potent than 5c (4-Cl), 1.27-fold more potent than 5b (4-F), and 2.35-fold more potent than 5a (H). |
| Conditions | In vitro 5-LO enzyme inhibition assay; mean ± SD, n ≥ 3 [1]. |
Why This Matters
This data confirms that the bromine atom confers a quantifiable advantage in 5-LO inhibition over other halogens, making the brominated compound the preferred choice for research targeting this pathway.
- [1] PMC3136361, Table 2. Compound 5d (4-Br) shows IC50 of 9.8 µM against 5-LO, compared to 4-Cl, 4-F, and H analogs. View Source
